molecular formula C10H12BrNO B1285109 N-(2-bromobenzyl)propanamide CAS No. 915921-40-3

N-(2-bromobenzyl)propanamide

Cat. No. B1285109
M. Wt: 242.11 g/mol
InChI Key: YGXLEXDBURIQHW-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)propanamide is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of organic chemistry. While the provided papers do not directly discuss N-(2-bromobenzyl)propanamide, they do provide insights into similar bromobenzyl compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of N-(2-bromobenzyl)propanamide.

Synthesis Analysis

The synthesis of bromobenzyl compounds can be achieved through various methods. For instance, oxidative debenzylation of N-benzyl amides using alkali metal bromide is an efficient method to obtain the corresponding amides . This method could potentially be applied to synthesize N-(2-bromobenzyl)propanamide by starting with a suitable N-benzyl propanamide precursor and subjecting it to oxidative debenzylation conditions.

Molecular Structure Analysis

The molecular structure of bromobenzyl compounds can be determined using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using single crystal X-ray diffraction, which revealed its monoclinic system and space group . Similarly, the structure of N-(2-bromobenzyl)propanamide could be analyzed using these techniques to determine its precise molecular geometry and conformation.

Chemical Reactions Analysis

Bromobenzyl compounds can participate in various chemical reactions. The paper on oxidative debenzylation suggests that bromobenzyl amides can be converted to amides and carbonyl compounds under certain conditions . Additionally, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine demonstrates the reactivity of bromobenzyl compounds in condensation reactions . N-(2-bromobenzyl)propanamide could similarly undergo reactions such as nucleophilic substitution or serve as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl compounds can be diverse. For example, the paper on dibenzyl bromophenols from the brown alga Leathesia nana describes compounds with varying dimerization patterns and selective cytotoxicity against human cancer cell lines . The properties of N-(2-bromobenzyl)propanamide, such as solubility, melting point, and reactivity, would be influenced by its functional groups and molecular structure, which could be inferred from studies on similar compounds.

Future Directions

While specific future directions for “N-(2-bromobenzyl)propanamide” were not found in the search results, there is ongoing research exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2 . This suggests that modifications of the propanamide structure, such as “N-(2-bromobenzyl)propanamide”, could have potential applications in medicinal chemistry.

properties

IUPAC Name

N-[(2-bromophenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXLEXDBURIQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589296
Record name N-[(2-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)propanamide

CAS RN

915921-40-3
Record name N-[(2-Bromophenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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